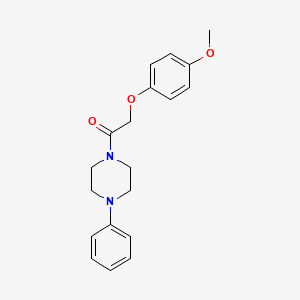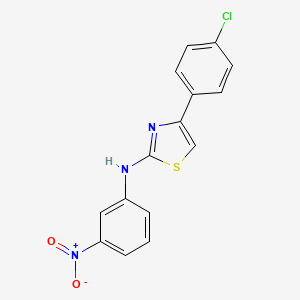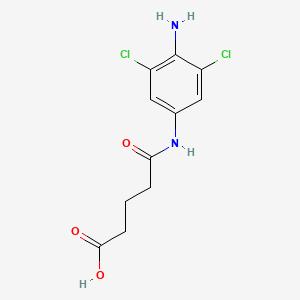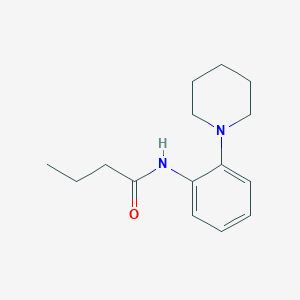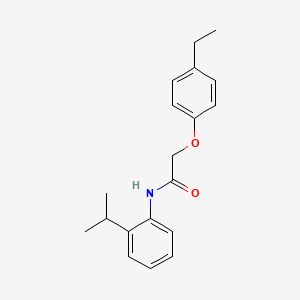![molecular formula C14H12FNO4S B5832547 5-[(3-Fluorophenyl)sulfamoyl]-2-methylbenzoic acid](/img/structure/B5832547.png)
5-[(3-Fluorophenyl)sulfamoyl]-2-methylbenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[(3-Fluorophenyl)sulfamoyl]-2-methylbenzoic acid is an organic compound with the molecular formula C14H12FNO4S It is a derivative of benzoic acid, featuring a fluorophenyl group and a sulfamoyl group attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3-Fluorophenyl)sulfamoyl]-2-methylbenzoic acid typically involves the following steps:
Nitration: The starting material, 2-methylbenzoic acid, undergoes nitration to introduce a nitro group at the desired position.
Reduction: The nitro group is then reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Sulfonation: The amine group is sulfonated using a sulfonyl chloride derivative, such as 3-fluorobenzenesulfonyl chloride, to introduce the sulfamoyl group.
Hydrolysis: The final step involves hydrolysis to yield the desired this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
5-[(3-Fluorophenyl)sulfamoyl]-2-methylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the sulfamoyl group or other functional groups.
Substitution: The fluorophenyl group can undergo substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.
科学的研究の応用
5-[(3-Fluorophenyl)sulfamoyl]-2-methylbenzoic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound is utilized in the development of advanced materials, including polymers and coatings with specific properties.
Chemical Biology: It serves as a probe or ligand in studies involving biological systems, helping to elucidate molecular interactions and pathways.
Industrial Chemistry: The compound is employed in the synthesis of specialty chemicals and intermediates for various industrial processes.
作用機序
The mechanism of action of 5-[(3-Fluorophenyl)sulfamoyl]-2-methylbenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances binding affinity and specificity, while the sulfamoyl group can participate in hydrogen bonding and other interactions. These interactions modulate the activity of the target, leading to the desired biological or chemical effect.
類似化合物との比較
Similar Compounds
- 5-[(4-Fluorophenyl)sulfamoyl]-2-methylbenzoic acid
- 5-[(3-Chlorophenyl)sulfamoyl]-2-methylbenzoic acid
- 5-[(3-Bromophenyl)sulfamoyl]-2-methylbenzoic acid
Uniqueness
5-[(3-Fluorophenyl)sulfamoyl]-2-methylbenzoic acid is unique due to the presence of the fluorine atom in the phenyl ring, which imparts distinct electronic and steric properties. This can influence the compound’s reactivity, binding affinity, and overall performance in various applications compared to its analogs with different halogen substituents.
特性
IUPAC Name |
5-[(3-fluorophenyl)sulfamoyl]-2-methylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FNO4S/c1-9-5-6-12(8-13(9)14(17)18)21(19,20)16-11-4-2-3-10(15)7-11/h2-8,16H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGOHZZJZGFIXAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC(=CC=C2)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-[5-(2,5-dichlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5832464.png)

![2-METHOXY-6-({[1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-2-YL]AMINO}METHYL)PHENOL](/img/structure/B5832483.png)
![2-(4-bromophenyl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5832491.png)

![[2-(3-Nitrophenyl)-2-oxoethyl] 4-(dimethylamino)benzoate](/img/structure/B5832510.png)
![2-[(2-ethylbutanoyl)amino]-5-hydroxybenzoic acid](/img/structure/B5832525.png)
